N,O-Ditosyl D-Phenylalaninol-d2
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Overview
Description
N,O-Ditosyl D-Phenylalaninol-d2 is a labeled analogue of N,O-Ditosyl D-Phenylalaninol, used primarily in research settings. This compound is characterized by its molecular formula C23H23D2NO5S2 and a molecular weight of 461.59 . It is often utilized in studies involving stable isotope labeling, which allows researchers to investigate metabolic pathways and other biochemical processes in a safe and controlled manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Ditosyl D-Phenylalaninol-d2 typically involves the tosylation of D-Phenylalaninol. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and a tosyl chloride reagent. The reaction conditions often require a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing rigorous quality control measures to ensure consistency across batches.
Chemical Reactions Analysis
Types of Reactions
N,O-Ditosyl D-Phenylalaninol-d2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N,O-Ditosyl D-Phenylalaninol-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,O-Ditosyl D-Phenylalaninol-d2 involves its role as a labeled analogue, which allows it to be tracked in various biochemical processes. The deuterium atoms (D2) in the compound provide a distinct signal in NMR spectroscopy, enabling researchers to monitor its interactions and transformations within biological systems. This helps in identifying molecular targets and pathways involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,O-Ditosyl D-Phenylalaninol: The non-labeled version of the compound, used for similar purposes but without the isotope labeling.
N,O-Ditosyl L-Phenylalaninol: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.
Uniqueness
N,O-Ditosyl D-Phenylalaninol-d2 is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in NMR spectroscopy, making it a valuable tool in studying complex biochemical pathways and reactions.
Properties
CAS No. |
1346617-36-4 |
---|---|
Molecular Formula |
C23H25NO5S2 |
Molecular Weight |
461.587 |
IUPAC Name |
[(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3/t21-/m1/s1/i17D2 |
InChI Key |
QATCEFUUVQOULD-OGOANFNBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C |
Synonyms |
(R)-4-Methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]benzenesulfonamide-d2; |
Origin of Product |
United States |
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